

## **Application Note: Analysis of Chlortetracycline** in Animal Feeds by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aureomix	
Cat. No.:	B14618620	Get Quote

#### Introduction

Chlortetracycline (CTC) is a broad-spectrum antibiotic belonging to the tetracycline group, produced by Streptomyces aureofaciens.[1] It is widely used in the animal feed industry to promote growth and prevent diseases in livestock such as cattle, swine, and poultry.[1][2] The accurate quantification of CTC in animal feeds is crucial for ensuring regulatory compliance, safeguarding animal health, and preventing the development of antibiotic resistance.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the determination of chlortetracycline levels in animal feed products.[1] Various HPLC methods, including those with fluorescence, diode-array (DAD), and mass spectrometry (MS/MS) detection, have been developed and validated for this purpose.

This application note provides detailed protocols for the extraction and analysis of chlortetracycline in animal feed matrices using liquid chromatography, along with a summary of method performance data.

### **Experimental Protocols**

## **Protocol 1: Sample Extraction using Acid-Acetone (for HPLC-Fluorescence**)

This protocol is based on the AOAC Method 957.23B(h) and is suitable for the extraction of CTC for analysis by liquid chromatography with fluorescence detection.[3][4][5]



- Sample Preparation: Finely grind and homogenize the animal feed sample to ensure uniformity.
- Extraction:
  - Weigh an appropriate amount of the ground feed sample into a suitable flask.
  - Add acid-acetone extraction solvent.
  - Shake vigorously on a horizontal shaker for a specified period (e.g., 60 minutes).
- Filtration: Filter the extract to remove solid particles.
- Dilution: Dilute the filtered extract as needed with a suitable buffer to bring the CTC concentration within the calibration range of the instrument.

## Protocol 2: Sample Extraction using McIlvaine-EDTA Buffer (for HPLC-DAD)

This method is effective for extracting tetracyclines from feed samples for subsequent HPLC-DAD analysis.[7][8]

- Sample Preparation: Grind the feed sample to a fine powder.
- Extraction:
  - Weigh a representative portion of the ground sample into a centrifuge tube.
  - Add McIlvaine-EDTA buffer (pH 2.5) and methanol (70:30, v/v).[7]
  - Vortex and shake the mixture for approximately 20 minutes.[8]
  - Centrifuge the mixture at 3,500 x g for 15 minutes.[8]
  - Collect the supernatant.
  - Repeat the extraction of the feed pellet with McIlvaine-EDTA buffer (pH 4).[8]



- Combine the supernatants.[8]
- · Cleanup (Optional but Recommended):
  - Add n-hexane to the combined supernatant, shake, and centrifuge to remove lipids.[8]
  - Perform Solid Phase Extraction (SPE) using a C18 cartridge for further cleanup.[8]
- Final Preparation: Evaporate the cleaned extract to dryness and reconstitute in a mixture of oxalic acid and methanol for injection into the HPLC system.[8]

# Protocol 3: Sample Extraction using Acidified Methanol (for HPLC-MS/MS)

This protocol offers a simple and rapid extraction for the confirmatory analysis of tetracyclines by HPLC-MS/MS.[9]

- Sample Preparation: Homogenize the feed sample.
- Extraction:
  - Weigh the homogenized sample into a plastic bottle.
  - Add acidified methanol (e.g., 1.66% HCl in methanol).[6]
  - Shake on a horizontal shaker for 60 minutes.[6]
- Filtration and Dilution: Filter the extract and dilute it with a suitable buffer (e.g., acetonitrile:oxalic acid solution) to match the mobile phase composition and ensure the analyte concentration is within the linear range of the instrument.[6]

# Liquid Chromatography Methods Method 1: HPLC with Fluorescence Detection

This method provides high selectivity and sensitivity for CTC analysis.[3][4][5]

Column: C18 reversed-phase column.[3][4]



- Mobile Phase: A gradient of methanol and an aqueous component containing CaCl<sub>2</sub>, disodium EDTA, and sodium acetate buffered to pH 6.5.[3][4]
  - Gradient Example: Start with 35% methanol, hold for 5 minutes, then increase to 60% methanol over 8 minutes.[3][4]
- Flow Rate: 1.5 mL/min.[3][4]
- Detection: Fluorescence detector with excitation at 390 nm and emission at 512 nm.[3][4]

### Method 2: HPLC with Diode Array Detection (DAD)

A robust method suitable for routine analysis in a concentration range of 40-1000 mg/kg.[6]

- Column: Purospher® STAR RP-18 endcapped (12.5 cm x 4 mm ID, 5 µm) or similar.[7]
- Mobile Phase: Isocratic elution with 0.01 M oxalic acid (pH 3):methanol:acetonitrile (65:23:12, v/v/v).[7]
- Flow Rate: 0.4 mL/min.[7]
- Detection: DAD at 365 nm.[7]

#### Method 3: HPLC-MS/MS

A confirmatory method for the sensitive and specific quantification of tetracyclines.[9]

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water with formic acid and methanol with formic acid.[10]
- Detection: Tandem mass spectrometer.

#### **Data Presentation**

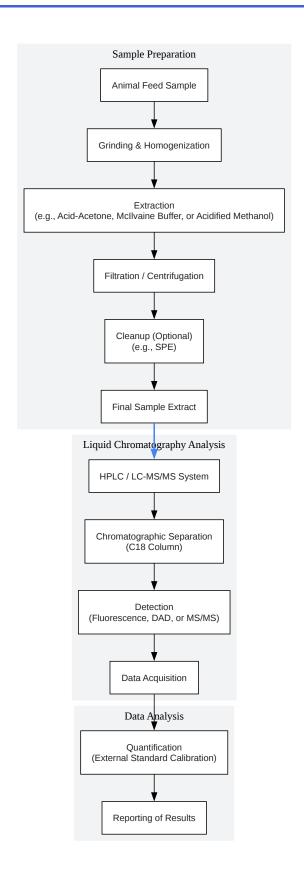
The performance of various published methods for chlortetracycline analysis in animal feeds is summarized below.



Parameter	HPLC-Fluorescence	HPLC-DAD	HPLC-MS/MS
Parameter	HPLC-Fluorescence	HPLC-DAD	HPLC-IVI3/IVI3
Recovery	98.1% (average)[3][4]	85.86%[7]	84% - 109%[9]
Within-Day Precision (RSD)	0.8% - 3.0%[4]	< 4%[7]	< 9%[9]
Between-Day Precision (RSD)	1.2% - 5.2%[4]	Not Reported	12% - 16%[9]
Linearity (r)	> 0.999[2]	> 0.999[7]	Not explicitly stated, but method validated over a range.
Limit of Quantification (LOQ)	Not explicitly stated, but suitable for g/ton levels.	0.1863 ppm[7]	47 μg/kg[10]
Limit of Detection (LOD)	Not explicitly stated.	0.0559 ppm[7]	35 μg/kg[10]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for Chlortetracycline Analysis in Animal Feeds.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Analyzing Chlortetracycline in Animal Feed: Eurofins Methods Eurofins USA [eurofinsus.com]
- 2. aafco.org [aafco.org]
- 3. Assay of chlortetracycline in animal feeds by liquid chromatography with fluorescence detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. reference-global.com:443 [reference-global.com:443]
- 9. mdpi.com [mdpi.com]
- 10. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of Chlortetracycline in Animal Feeds by Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14618620#chlortetracycline-assay-in-animal-feeds-using-liquid-chromatography]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com